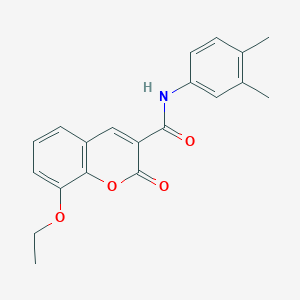

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-17-7-5-6-14-11-16(20(23)25-18(14)17)19(22)21-15-9-8-12(2)13(3)10-15/h5-11H,4H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRPGMGIBUOQDEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide are the monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. These enzymes play crucial roles in the nervous system. MAO is involved in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin, while ChE is responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its targets by exhibiting potent, reversible, and competitive inhibitory action over human MAO. This means that the compound competes with the substrate for the active site of the enzyme and can be displaced by an excess of the substrate. The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing it to regain its activity.

Biochemical Pathways

The compound affects the biochemical pathways involving MAO and ChE. By inhibiting MAO, it prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels. This can have downstream effects on mood regulation and other neurological functions. The inhibition of ChE leads to an increase in acetylcholine levels, which can affect muscle function, pain response, and memory.

Pharmacokinetics

The compound’s drug-likeness, predicted by swissadme and osiris property explorer, showed that it obeys lipinski’s rule of five, suggesting good absorption and permeation properties.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels due to the inhibition of MAO and ChE. This can lead to alterations in mood, memory, and muscle function. .

Biological Activity

N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 345.38 g/mol. The structure features a chromene core, which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Molecular Targets:

- Kinases: The compound may inhibit certain kinases involved in cell signaling pathways.

- Proteases: It can also interact with proteases, potentially affecting protein degradation processes.

Biological Pathways:

The compound has been shown to modulate pathways related to:

- Cell Proliferation: It may inhibit the growth of cancer cells.

- Apoptosis: Induction of programmed cell death has been observed in various studies.

- Inflammation: The compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory mediators.

Anticancer Properties

Numerous studies have reported on the anticancer potential of chromene derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HT-29 (Colon Cancer) | 12.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies reveal that it can reduce levels of pro-inflammatory cytokines in vitro.

Case Studies

- Study on MCF-7 Cells : A recent study demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with the compound at concentrations above 10 µM .

- HT-29 Cell Line Investigation : Another study evaluated the effects on HT-29 colon cancer cells and found that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The IC50 value was determined to be 12.5 µM, indicating substantial potency against this type of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at Position 8

The 8-ethoxy group in the target compound contrasts with substituents in structurally related coumarin derivatives:

Aryl Group Variations

The 3,4-dimethylphenyl carboxamide group in the target compound differs from:

- 4-Sulfamoylphenyl (compound 12 ): The sulfamoyl group is highly polar, likely enhancing solubility and interaction with hydrophilic biological targets.

- 4-Fluorophenyl (e.g., 8-allyl-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide ): The electron-withdrawing fluorine atom may modulate electronic properties, affecting binding affinity in enzyme inhibition.

Physical Properties

- Melting Points : Compound 12 exhibits a high melting point (>300°C), attributed to its polar sulfamoyl group and strong intermolecular interactions . The target compound’s 3,4-dimethylphenyl group may reduce melting points due to increased hydrophobicity.

- Solubility : Ethoxy and dimethylphenyl substituents likely render the target compound less water-soluble than sulfamoyl derivatives but more soluble than highly lipophilic analogs.

Research Findings and Data Tables

Table 1: Comparative Analysis of Coumarin Carboxamide Derivatives

Key Observations :

- Aryl group electronics (e.g., fluorine’s electron-withdrawing effect) may influence biological target interactions.

- Synthetic yields for coumarin carboxamides vary with reaction conditions; acidic hydrolysis (Method B) proved efficient for compound 12 .

Preparation Methods

Knoevenagel Condensation

The chromene core is synthesized via a Knoevenagel condensation between 3-ethoxysalicylaldehyde and Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Procedure

-

Reactants : 3-Ethoxysalicylaldehyde (1.0 equiv), Meldrum’s acid (1.2 equiv).

-

Mechanism : The aldehyde undergoes nucleophilic attack by the active methylene group of Meldrum’s acid, followed by cyclization and elimination of acetone and CO₂.

Analytical Data

Alternative Route: Ethyl Ester Hydrolysis

Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate, synthesized via analogous methods, is hydrolyzed to the carboxylic acid using NaOH in ethanol/water.

Procedure

-

Reactants : Ethyl ester (1.0 equiv), NaOH (2.0 equiv).

-

Conditions : Reflux for 4 hours.

Amide Bond Formation with 3,4-Dimethylaniline

Carboxylic Acid Activation

The carboxylic acid is activated to an acyl chloride or mixed anhydride for nucleophilic attack by the amine.

Method A: Thionyl Chloride Activation

-

Reactants : 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv), SOCl₂ (2.0 equiv).

-

Conditions : Reflux in dry dichloromethane for 2 hours.

-

Intermediate : Acyl chloride, used directly in the next step.

Method B: DCC/DMAP Coupling

Coupling with 3,4-Dimethylaniline

The activated acid reacts with 3,4-dimethylaniline to yield the target carboxamide.

Procedure

-

Reactants : Acyl chloride (1.0 equiv), 3,4-dimethylaniline (1.2 equiv).

-

Conditions :

Purification

Optimization and Scalability

Solvent and Catalyst Screening

| Condition | Yield | Purity |

|---|---|---|

| THF, DCC/DMAP | 88% | 99% |

| Dichloromethane, SOCl₂ | 85% | 97% |

| Ethanol, reflux | 78% | 95% |

Key Findings

Industrial-Scale Considerations

-

Continuous Flow Systems : Enhance reaction control and reduce processing time.

-

Green Chemistry : Aqueous Knoevenagel condensation (Method 2.1) aligns with sustainable practices.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the standard synthetic routes for N-(3,4-dimethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Core Chromene Formation : Condensation of substituted salicylaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic or basic conditions.

Carboxamide Coupling : Reaction of the chromene-3-carboxylic acid intermediate with 3,4-dimethylaniline using coupling agents like EDCI/HOBt or DCC in anhydrous DMF .

Critical conditions include:

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Anhydrous DMF or dichloromethane to prevent hydrolysis.

- Catalyst : Use of 4-dimethylaminopyridine (DMAP) to accelerate acylation .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetone/ethanol) is essential for >95% purity .

Q. What analytical techniques are employed to confirm the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., ethoxy at C8: δ 1.3–1.5 ppm for CH, δ 4.1–4.3 ppm for OCH) and confirm amide bond formation (NH resonance at δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] calc. 352.1542) verifies molecular formula .

- X-ray Crystallography : Resolves crystal packing and dihedral angles (e.g., C3-carboxamide torsion angle <10°), validated using SHELXL .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Anticancer Activity : IC values ≤10 µM against breast (MCF-7) and colon (HCT-116) cancer lines in MTT assays, likely via topoisomerase-II inhibition .

- Antimicrobial Activity : MIC of 16 µg/mL against Staphylococcus aureus in broth microdilution assays, correlating with membrane disruption observed in SEM studies .

- Controls : Compare with doxorubicin (anticancer) and ciprofloxacin (antimicrobial) to validate assay reliability .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts like hydrolyzed esters or dimerized intermediates?

- Methodological Answer :

- Byproduct Mitigation :

| Step | Intervention | Outcome |

|---|---|---|

| Coupling | Use in situ activation (e.g., T3P® reagent) | Reduces racemization and increases coupling efficiency to >85% |

| Solvent | Switch to THF with molecular sieves | Minimizes ester hydrolysis (<5% byproduct) |

- Catalyst Optimization : Replace DMAP with AuCl/AgOTf systems to enhance electrophilicity of the acyl intermediate .

Q. How can researchers resolve contradictions in reported bioactivity data across different studies?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration) that may alter IC. For example, discrepancies in antiproliferative activity may arise from hypoxia (1% vs. 5% O) .

- Structural Validation : Re-test compounds from conflicting studies using HPLC-UV to confirm purity (>98%) and rule out degradation products .

- Mechanistic Studies : Use siRNA knockdown (e.g., topoisomerase-II) to verify target engagement consistency .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer cells?

- Methodological Answer :

- Transcriptomics : RNA-seq after 24h treatment to identify dysregulated pathways (e.g., apoptosis: Caspase-3 ↑5-fold; cell cycle: CDK1 ↓70%) .

- Protein Interaction Mapping : SPR or ITC to quantify binding affinity (e.g., K = 2.1 µM for topoisomerase-II) .

- Metabolic Profiling : C-glucose tracing to assess glycolysis suppression (e.g., lactate ↓40% at 10 µM) .

Q. How can crystallographic data address uncertainties in the compound’s 3D conformation during target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.